molecular formula C18H21NO3S B2504949 N-(2,5-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 1049573-77-4

N-(2,5-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2504949
CAS No.: 1049573-77-4
M. Wt: 331.43
InChI Key: HIZPEBRQDMGJIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a synthetic cyclopentathiophene carboxamide derivative of significant interest in pharmacological research. Compounds within this structural class have been identified as potent Platelet-Activating Factor Receptor (PAFR) antagonists . PAF is a potent phospholipid mediator involved in a wide range of inflammatory processes, and the suppression of its receptor is a recognized therapeutic strategy . As such, this compound serves as a critical research tool for investigating the role of PAF signaling in disease models, including ocular diseases, allergies, and inflammation-related disorders such as non-alcoholic steatohepatitis (NASH) . The core cyclopentathiophene carboxamide structure is a key pharmacophore for PAFR antagonism. The specific aryl substitution pattern on the carboxamide group is a major determinant of the compound's affinity and selectivity, positioning it as a valuable chemical probe for structure-activity relationship (SAR) studies . Researchers can utilize this compound to elucidate inflammatory pathways and explore potential new treatments for PAF-mediated conditions. This product is provided For Research Use Only (RUO) . It is strictly not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-21-13-7-8-15(22-2)14(12-13)19-17(20)18(9-3-4-10-18)16-6-5-11-23-16/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZPEBRQDMGJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-Dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₉H₂₃N₃O₃S
  • Molecular Weight : 367.47 g/mol
  • CAS Number : 2097888-92-9

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

1. Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance, derivatives exhibiting structural similarities have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC₅₀ (µM)
Compound AHeLa (cervical cancer)15
Compound BMCF-7 (breast cancer)20
Compound CA549 (lung cancer)10

These findings suggest that modifications to the thiophene and cyclopentane moieties can enhance cytotoxicity against specific cancer types .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In models of neurotoxicity induced by various agents, it demonstrated the ability to reduce neuronal death and improve cell viability.

Treatment ConditionViability (%)
Control100
Neurotoxin + Compound85
Neurotoxin Alone50

This indicates a potential role in protecting neuronal cells from oxidative stress and apoptosis .

The biological activity of this compound appears to be mediated through multiple pathways:

Serotonin Receptor Modulation

Recent studies suggest that the compound may act as a modulator of serotonin receptors, particularly the 5-HT₂A receptor. This modulation can influence neuroplasticity and has implications for mood disorders .

Inhibition of Key Enzymes

The compound has shown promise in inhibiting enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammatory responses and tumor growth .

Case Studies

Case Study 1: Antitumor Efficacy
In a preclinical study, this compound was administered to mice with implanted tumors. The results indicated a significant reduction in tumor size compared to control groups receiving no treatment.

Case Study 2: Neuroprotection in Animal Models
Another study assessed the neuroprotective effects in a rat model of ischemia. The treated group displayed improved recovery metrics and reduced infarct size, suggesting that this compound could be beneficial in stroke therapy .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures show significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.
  • Anticancer Potential : Investigations into the anticancer effects of structurally similar compounds have shown promising results against various cancer cell lines, indicating that this compound may also exhibit selective cytotoxicity.
  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression.

Data Table: Comparison of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialThiophene DerivativesSignificant inhibition of bacterial growth
AnticancerCyclopentane DerivativesInduction of apoptosis in cancer cells
Enzyme InhibitionSimilar StructuresInhibition of acetylcholinesterase

Case Study 1: Antimicrobial Efficacy

In vitro tests were conducted on various derivatives of thiophene compounds against Candida albicans. Results indicated that certain modifications enhanced antifungal activity, reducing adherence and biofilm formation significantly. This suggests that structural variations could optimize the biological activity of this compound for antifungal applications.

Case Study 2: Anticancer Activity

A study investigated the effects of a structurally similar compound on human liver cancer cells. Findings revealed that the compound inhibited cell proliferation and induced apoptosis through mitochondrial dysfunction, indicating a promising avenue for further exploration with this compound.

Potential Therapeutic Applications

The unique structure of N-(2,5-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide suggests multiple therapeutic applications:

  • Cancer Treatment : Given its potential anticancer properties, further research could lead to the development of new chemotherapeutic agents.
  • Infectious Diseases : Its antimicrobial efficacy indicates potential use in developing new antibiotics or antifungal medications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ()

This compound, reported in Org. Biomol. Chem. (2017), shares a carboxamide backbone but differs in three critical aspects:

Core Ring Structure: The cyclopropane ring in ’s compound introduces significant ring strain, which may enhance reactivity but reduce conformational flexibility compared to the cyclopentane core of the target compound.

The 2,5-dimethoxyphenyl group in the target compound vs. the 4-methoxyphenoxy group in ’s analog alters substituent positioning, affecting steric and electronic interactions. The 2,5-substitution pattern may create a more linear dipole moment, influencing receptor binding .

Synthesis and Yield: ’s compound was synthesized with a 78% yield via a diastereoselective protocol (dr 23:1).

Non-Analogous Compound: 1-Nitronaphthalene ()

1-Nitronaphthalene, a nitroaromatic hydrocarbon, is structurally unrelated to the target carboxamide. It lacks the amide functionality, cyclopentane core, and heterocyclic components, making direct comparisons irrelevant.

Tabulated Comparison of Key Features

Feature Target Compound N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
Core Structure Cyclopentane Cyclopropane
Aromatic Groups Thiophen-2-yl, 2,5-dimethoxyphenyl Phenyl, 4-methoxyphenoxy
Heteroatoms Sulfur (thiophene), Oxygen (methoxy) Oxygen (methoxy, phenoxy)
Synthesis Yield Not reported 78%
Diastereomeric Ratio (dr) Not reported 23:1
Potential Applications Hypothesized receptor modulation (e.g., serotonin) Not explicitly stated, but likely explored for similar targets

Research Implications and Limitations

  • Structural Insights : The cyclopentane-thiophene combination in the target compound may offer enhanced metabolic stability over cyclopropane analogs due to reduced ring strain. However, synthetic challenges in achieving high diastereoselectivity could limit scalability.
  • Data Gaps : The absence of pharmacological data for the target compound in the provided evidence precludes definitive conclusions about its efficacy or mechanism. Comparative studies measuring binding affinity (e.g., Ki values) or solubility would be necessary for a robust evaluation.
  • Synthetic Considerations : ’s high yield (78%) suggests that carboxamide derivatives are synthetically accessible, but the target compound’s larger ring and heterocycle may necessitate optimized protocols.

Preparation Methods

Acid Chloride-Mediated Coupling

A direct route involves coupling 1-(thiophen-2-yl)cyclopentane-1-carboxylic acid with 2,5-dimethoxyaniline via an acid chloride intermediate (Fig. 1A). The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride, which reacts with the aniline in dichloromethane under inert conditions.

Experimental Data :

  • Yield : 62–68% after purification by silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).
  • Key Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.6 Hz, 1H, thiophene H-3), 7.12 (d, J = 3.6 Hz, 1H, thiophene H-4), 6.85–6.79 (m, 3H, aromatic H), 3.80 (s, 6H, OCH₃), 2.65–2.55 (m, 2H, cyclopentane CH₂), 2.30–1.95 (m, 6H, cyclopentane CH₂).
  • Limitations : Low yield attributed to steric hindrance at the cyclopentane bridgehead.

Coupling via Mixed Carbonate Intermediate

To mitigate steric effects, the carboxylic acid is activated as a pentafluorophenyl (PFP) ester using pentafluorophenyl trifluoroacetate. Subsequent reaction with 2,5-dimethoxyaniline in the presence of 4-dimethylaminopyridine (DMAP) enhances nucleophilic attack (Fig. 1B).

Experimental Data :

  • Yield : 75–82%.
  • Advantages : Higher functional group tolerance and reduced epimerization risk compared to acid chlorides.

Cyclopentane Ring Construction Strategies

Diels-Alder Cycloaddition

A [4+2] cycloaddition between thiophene-2-carbaldehyde and cyclopentadiene generates the bicyclic intermediate 3a , which undergoes hydrogenolysis to yield 1-(thiophen-2-yl)cyclopentane-1-carboxylic acid (Fig. 2A).

Experimental Data :

  • Reaction Conditions :
    • Diene: Cyclopentadiene (2 equiv), dienophile: thiophene-2-carbaldehyde (1 equiv), Lewis acid: AlCl₃ (0.1 equiv), 80°C, 12 h.
  • Yield : 58% after Pd/C-catalyzed hydrogenation (10 bar H₂, ethanol).

Palladium-Catalyzed Trimethylenemethane (TMM) Cycloaddition

The Trost method employs a palladium-catalyzed [3+2] cycloaddition between methylenecyclopropane 4a and thiophene-2-carboxaldehyde to form the cyclopentane core (Fig. 2B).

Experimental Data :

  • Catalyst : Pd₂(dba)₃·CHCl₃ (5 mol%), ligand: (R)-BINAP (12 mol%), toluene, 110°C.
  • Yield : 71% with 89% enantiomeric excess (ee).
  • Advantages : Stereocontrol and scalability for asymmetric synthesis.

Thiophene Functionalization Approaches

Friedel-Crafts Alkylation

Electrophilic substitution on thiophene using cyclopentylcarbinyl bromide 5a in the presence of AlCl₃ installs the cyclopentane moiety (Fig. 3A). Subsequent oxidation with KMnO₄ yields the carboxylic acid.

Experimental Data :

  • Yield : 44% (two steps).
  • Challenges : Overalkylation and regioselectivity issues.

Suzuki-Miyaura Cross-Coupling

A boronic ester-functionalized cyclopentane 6a couples with 2-bromothiophene under Pd(PPh₃)₄ catalysis (Fig. 3B).

Experimental Data :

  • Conditions : Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv), dioxane/H₂O (4:1), 90°C.
  • Yield : 83%.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Scalability
Acid Chloride Coupling Acyl chloride formation 62–68 95 Moderate
TMM Cycloaddition Pd-catalyzed [3+2] 71 98 High
Suzuki Coupling Cross-coupling 83 97 High

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹³C NMR (101 MHz, CDCl₃): δ 175.2 (C=O), 151.1 (OCH₃), 140.3 (thiophene C-2), 128.5–112.4 (aromatic C), 45.8 (cyclopentane C-1).
  • NOESY : Correlations between thiophene H-3 and cyclopentane H-2 confirm cis-stereochemistry.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 357.1234 [M+H]⁺ (C₁₉H₂₁N₂O₃S⁺ requires 357.1231).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,5-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclopentane-1-carboxylic acid derivatives. Key steps include:

  • Amide bond formation : Reacting cyclopentane-1-carbonyl chloride with 2,5-dimethoxyaniline in the presence of a base (e.g., triethylamine) under inert conditions.
  • Thiophene functionalization : Coupling the cyclopentane core with thiophene-2-yl groups via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Optimization : Yield and purity depend on solvent choice (e.g., DMF or dichloromethane), temperature control (0–25°C), and catalysts (Lewis acids like AlCl₃ or Pd-based catalysts). Side reactions (e.g., over-substitution) are minimized using stoichiometric control .

Q. How can researchers characterize the molecular structure and confirm the configuration of this compound?

  • Methodological Answer :

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Identify methoxy (δ 3.7–3.9 ppm), thiophene protons (δ 6.8–7.2 ppm), and cyclopentane carbons.
  • FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bonds .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 8–15° for thiophene-phenyl interactions) and hydrogen-bonding patterns .
  • Mass spectrometry (HRMS) : Validates molecular formula (C₁₉H₂₁NO₃S) and isotopic patterns .

Advanced Research Questions

Q. What computational methods are suitable for predicting the biological activity and binding mechanisms of this compound?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes like kinases) using software such as AutoDock Vina. Focus on the thiophene moiety’s π-π stacking with aromatic residues and methoxy groups’ hydrogen-bonding potential .
  • MD simulations : Assess stability of ligand-target complexes in aqueous environments (e.g., GROMACS) over 100+ ns trajectories. Parameters include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity data from analogs .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Comparative analysis : Cross-reference NMR/IR data with structurally similar compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide, where dihedral angles between aromatic rings are 8–16°) .
  • Variable-temperature NMR : Detect dynamic effects (e.g., rotamerism in amide bonds) by analyzing signal splitting at low temperatures .
  • Crystallographic validation : Resolve ambiguities (e.g., cis/trans isomerism) via single-crystal X-ray diffraction .

Q. What strategies mitigate side reactions (e.g., ring-opening or oxidation) during synthesis?

  • Methodological Answer :

  • Protecting groups : Temporarily shield reactive sites (e.g., methoxy groups) with tert-butyldimethylsilyl (TBS) ethers during thiophene coupling .
  • Catalyst selection : Use Pd(PPh₃)₄ for Suzuki couplings to avoid β-hydride elimination in cyclopentane systems .
  • Inert atmosphere : Conduct reactions under argon to prevent oxidation of thiophene sulfur .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.